molecular formula C15H12ClN3OS B2876331 N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide CAS No. 1088069-51-5

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide

Cat. No.: B2876331
CAS No.: 1088069-51-5
M. Wt: 317.79
InChI Key: QFBNFMQQVUNOLB-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide is a synthetic small molecule research chemical featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structural motif of 2-chloropyridine-4-carboxamide, linked to a benzothiazole ring system, suggests potential for targeted protein kinase inhibition, a mechanism of high interest in chemical biology and drug discovery . Benzothiazole derivatives have demonstrated significant research value in preclinical studies, particularly as potent and selective inhibitors of key signaling pathways . For instance, structurally related compounds have been identified as highly specific inhibitors of kinases like CK1δ, with IC50 values in the nanomolar range, enabling the study of Wnt signaling and cell cycle progression . Furthermore, analogous molecules such as the JNK inhibitor AS601245 have shown compelling neuroprotective properties in models of cerebral ischemia, highlighting the potential of this chemical class in neuroscience research . The incorporation of the 2-chloro substituent on the pyridine ring is a common structural feature that can enhance binding affinity and metabolic stability, making it a valuable compound for probing biological function and optimizing structure-activity relationships (SAR) in vitro . Researchers can utilize this compound to investigate novel therapeutic targets, with particular relevance to oncology and neurodegenerative disease research. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-2-19(14(20)10-7-8-17-13(16)9-10)15-18-11-5-3-4-6-12(11)21-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBNFMQQVUNOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate oxidizing agent.

    Coupling Reaction: The benzothiazole intermediate is then coupled with 2-chloro-4-pyridinecarboxylic acid using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation reaction where the ethylamine is introduced to form the carboxamide linkage.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Batch Reactors: Using batch reactors for precise control over reaction conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide linkage.

    Substitution: The chloro group on the pyridine ring is susceptible to nucleophilic substitution reactions, which can be used to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From nucleophilic substitution reactions.

    Reduced Derivatives: From reduction reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Biology

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal strains.

    Anticancer Research: Potential use in developing new anticancer drugs due to its ability to inhibit certain cancer cell lines.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells, inhibiting their function.

    Pathways: Disruption of critical biological pathways such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide, emphasizing differences in substituents, biological activity, and applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Biological Activity/Applications Reference
This compound Pyridine-4-carboxamide 2-Cl, N-ethyl, benzothiazol-2-yl Not explicitly reported
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Piperidinecarboxamide 6-Cl, acetyl, benzothiazol-2-yl Alkaloid with potential CNS activity
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[4-oxo-thiazolidin-3-yl]nicotinamides Nicotinamide 6-methyl-benzothiazol-2-yl, thiazolidinone Antimicrobial (Gram+/Gram- bacteria, fungi)
3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid Pyrido-pyridazine-carboxylic acid Adamantyl, benzothiazol-2-yl, pyridazine Patent example (pharmacological studies)

Key Observations:

Substituent Effects on Bioactivity: The 2-chloro substituent on the pyridine ring in the target compound may enhance electrophilicity and binding affinity compared to non-halogenated analogs (e.g., nicotinamide derivatives in ). N-Ethyl substitution on the carboxamide group likely improves lipophilicity and metabolic stability relative to acetylated (e.g., ) or unsubstituted carboxamides.

Benzothiazole Modifications: The 6-chloro variant in introduces steric and electronic effects that could alter receptor interactions compared to the target compound’s unsubstituted benzothiazole ring. 6-Methylbenzothiazole derivatives (e.g., ) exhibit notable antimicrobial activity, suggesting that alkylation at this position may enhance membrane penetration.

Pharmacological Potential: While direct pharmacological data for the target compound are absent, analogs with thiazolidinone () or adamantyl () moieties demonstrate antimicrobial and CNS-targeted activities, respectively. These findings imply that the target compound’s hybrid structure (pyridine-carboxamide + benzothiazole) could offer dual functionality.

Critical Analysis of Structural and Functional Divergence

  • Antimicrobial Activity: Compounds with thiazolidinone rings () achieve MIC values of 4–16 µg/mL against S. aureus and E. coli, comparable to ciprofloxacin. The absence of such a ring in the target compound may limit its antimicrobial efficacy but could reduce toxicity.
  • CNS Penetration : Adamantyl-substituted analogs () are designed for blood-brain barrier penetration, a property less likely in the target compound due to its polar carboxamide group.
  • Metabolic Stability : Ethyl substitution may confer resistance to enzymatic hydrolysis compared to acetylated () or unsubstituted carboxamides, as seen in protease stability studies of similar molecules .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₃ClN₂OS
  • Molecular Weight : 282.77 g/mol
  • CAS Number : 6285-25-2

The compound features a benzothiazole moiety, which is known for its role in various pharmacological activities. The chloro and ethyl substituents enhance its reactivity and biological profile.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzothiazole derivatives, including this compound. For instance, a series of benzothiazolyl-pyridine hybrids demonstrated significant activity against H5N1 and SARS-CoV-2 viruses. Notably, compounds with similar structural motifs exhibited high inhibition rates, suggesting that modifications in the benzothiazole structure can enhance antiviral efficacy .

Enzyme Inhibition

The compound has been shown to act as an inhibitor for several key enzymes:

  • Acetylcholinesterase : This enzyme is crucial for neurotransmitter breakdown; inhibition can lead to increased neurotransmitter levels, enhancing synaptic transmission.
  • Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 is associated with anti-inflammatory effects, making it a target for pain relief therapies .

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, derivatives of benzothiazole have been reported to induce apoptosis in human breast adenocarcinoma (MCF-7) cells through mechanisms involving reactive oxygen species (ROS) generation .

Case Studies

  • Antiviral Efficacy : A study investigated the antiviral effects of benzothiazole derivatives against SARS-CoV-2. Compounds similar to this compound showed significant inhibition rates (up to 93% at certain concentrations) against viral replication .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Interaction : The compound's ability to inhibit key enzymes such as acetylcholinesterase and COX-2 suggests a dual mechanism involving both neurotransmitter modulation and anti-inflammatory pathways.
  • Induction of Apoptosis : The anticancer properties are likely mediated through ROS generation, leading to oxidative stress and subsequent apoptosis in malignant cells.
  • Viral Entry Inhibition : For antiviral activity, the compound may interfere with viral entry mechanisms or replication processes within host cells.

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